molecular formula C21H22BrN3O3 B4958709 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B4958709
M. Wt: 444.3 g/mol
InChI Key: HIBKDYUUKIDCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound acts as a serotonin receptor antagonist and a dopamine receptor agonist. It has also been suggested that this compound may modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain. It has also been shown to decrease the levels of the stress hormone cortisol. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is its potential as a radioligand for imaging studies. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for these conditions. One limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems that it modulates. Another direction is to study its potential as a therapeutic agent for various conditions such as anxiety, depression, and schizophrenia. Additionally, further research could be done to optimize the synthesis method for this compound and to develop new analogs with improved properties.
Conclusion
In conclusion, 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent and as a radioligand for imaging studies.

Synthesis Methods

The synthesis of 1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been achieved using various methods. One such method involves the reaction of 3-bromobenzaldehyde with 2-methoxyphenylpiperazine in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with succinic anhydride to yield the final product. Another method involves the reaction of 2-methoxyphenylpiperazine with 3-bromopyruvic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with succinic anhydride to yield the final product.

Scientific Research Applications

1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has potential applications in scientific research. This compound has been studied for its potential as a therapeutic agent for various conditions such as anxiety, depression, and schizophrenia. It has also been studied for its potential as a radioligand for imaging studies.

properties

IUPAC Name

1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-28-19-8-3-2-7-17(19)23-9-11-24(12-10-23)18-14-20(26)25(21(18)27)16-6-4-5-15(22)13-16/h2-8,13,18H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKDYUUKIDCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

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